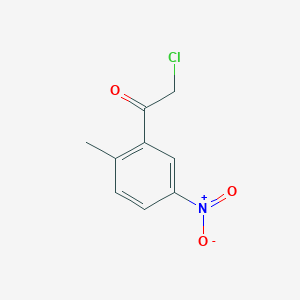

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one

Descripción

Propiedades

Fórmula molecular |

C9H8ClNO3 |

|---|---|

Peso molecular |

213.62 g/mol |

Nombre IUPAC |

2-chloro-1-(2-methyl-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H8ClNO3/c1-6-2-3-7(11(13)14)4-8(6)9(12)5-10/h2-4H,5H2,1H3 |

Clave InChI |

LGJPFMPWVTULHV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)CCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one typically involves the chlorination of 2-methyl-5-nitroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product upon further reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The α-chloro ketone moiety undergoes nucleophilic substitution via an SN2 mechanism , where the chloride acts as a leaving group. Key findings include:

-

Hydroxide substitution : Reaction with aqueous NaOH produces 1-(2-methyl-5-nitrophenyl)ethanol, though yields depend on steric hindrance from the methyl and nitro groups.

-

Ammonolysis : Treatment with NH₃ in ethanol generates 1-(2-methyl-5-nitrophenyl)ethylamine, with competing elimination observed at elevated temperatures.

Mechanism :

The nitro group’s electron-withdrawing effect enhances the electrophilicity of the α-carbon .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated ketones. Data from analogous systems (e.g., 1-(2-chlorophenyl)ethan-1-one) show:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH (2 eq), EtOH, reflux, 4h | 1-(2-methyl-5-nitrophenyl)prop-1-en-1-one | 75% |

The reaction proceeds via an E2 mechanism , with simultaneous removal of HCl and formation of a conjugated enone .

Reduction Reactions

The nitro group is selectively reduced to an amine using catalytic hydrogenation or metal-acid systems:

| Reducing System | Product | Conditions | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 2-chloro-1-(2-methyl-5-aminophenyl)ethan-1-one | 25°C, 12h | |

| Fe, HCl, H₂O | Same as above | Reflux, 6h |

The chloro group remains intact under these conditions due to its lower reducibility compared to the nitro group .

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is dictated by the nitro (-NO₂, meta-directing) and methyl (-CH₃, ortho/para-directing) groups. Computed regioselectivity (via molecular modeling) predicts:

| Electrophile | Predominant Position | Rationale |

|---|---|---|

| Nitronium | Para to methyl | Methyl’s activation outweighs nitro’s deactivation |

| Sulfur trioxide | Meta to nitro | Nitro’s strong deactivation dominates |

Experimental validation is limited, but theoretical studies suggest harsh conditions (e.g., fuming H₂SO₄) are required for sulfonation .

Aplicaciones Científicas De Investigación

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Material Science: It is used in the development of advanced materials, including polymers and coatings.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Chemistry: It is utilized in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one (hypothetical data inferred from analogs) with related compounds based on substituents, physical properties, synthesis, and applications:

Key Observations:

Substituent Effects on Physical Properties: The hydroxyl group in 2-Chloro-1-(2-hydroxy-5-nitrophenyl)ethanone increases melting point (163–164°C) due to intermolecular hydrogen bonding . Methyl and methoxy groups (e.g., in 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one) improve solubility in organic solvents like chloroform and DMSO .

Reactivity and Synthesis: Nitro groups facilitate electrophilic substitution reactions, making these compounds versatile intermediates. For example, 1-(2-Chloro-5-nitrophenyl)ethanone is synthesized via nitration and used in API production . Halogenated derivatives (e.g., fluoro or chloro) are often synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings .

Applications: Pharmaceuticals: 1-(2-Chloro-5-nitrophenyl)ethanone is cited in drug research for antihypertensive and antimicrobial agents . Agrochemicals: Fluoro-substituted analogs (e.g., 1-(2-Fluoro-5-nitrophenyl)ethan-1-one) are employed in pesticide synthesis . Materials Science: Methoxy- and hydroxy-substituted derivatives are explored for their crystallographic properties and supramolecular assembly .

Actividad Biológica

2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one, a compound with notable structural characteristics, has been the subject of various studies focusing on its biological activity. This article reviews its antibacterial, cytotoxic, and potential therapeutic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C9H8ClN2O3

- IUPAC Name : 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one

Antibacterial Activity

Recent studies have demonstrated that 2-chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one exhibits significant antibacterial properties. In vitro tests indicated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound has a promising profile for further development as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's safety profile. The results indicated that at certain concentrations, 2-chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one exhibited selective cytotoxicity.

Table 2: Cytotoxicity of 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one in Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 (Lung Cancer) | 50 | 72 |

| HepG2 (Liver Cancer) | 100 | 65 |

| MCF7 (Breast Cancer) | 25 | 80 |

The data indicates that while the compound is cytotoxic to cancer cells, it also shows a level of selectivity, which is crucial for therapeutic applications.

The mechanism by which 2-chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with cellular metabolism in cancer cells. Studies suggest that the presence of the nitro group enhances its reactivity and interaction with biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry. For instance, a study published in Molecules explored its use as a lead compound for developing new antibiotics. Researchers synthesized derivatives of the compound, which exhibited enhanced antibacterial activity compared to the parent molecule.

Q & A

Q. What spectroscopic techniques are essential for characterizing 2-Chloro-1-(2-methyl-5-nitrophenyl)ethan-1-one, and how should they be applied?

Answer: Characterization relies on:

- NMR Spectroscopy :

- ¹H NMR : The chloro and nitro groups deshield adjacent protons. Expect signals for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).

- ¹³C NMR : The ketone carbonyl (C=O) appears at δ 190–210 ppm, while the aromatic carbons adjacent to electron-withdrawing groups (NO₂, Cl) show upfield shifts .

- IR Spectroscopy : Key stretches include C=O (~1700 cm⁻¹), NO₂ asymmetric/symmetric (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: Typical methods include:

- Friedel-Crafts Acylation : Reacting 2-methyl-5-nitrobenzene with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃). Monitor reaction progress via TLC and purify by recrystallization .

- Nitration Followed by Chlorination : Start with 2-methylacetophenone, nitrate selectively at the 5-position, then introduce chlorine via radical or electrophilic substitution. Optimize temperature (0–5°C for nitration) to avoid over-nitration .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential lachrymatory effects .

- Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent decomposition. Label containers with hazard symbols (corrosive, irritant) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose of waste as hazardous organic material .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities caused by nitro and chloro substituents?

Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. The nitro group may cause disorder; collect data at low temperature (100 K) to minimize thermal motion .

- Refinement : Apply SHELXL for anisotropic refinement. Constrain Cl and O atoms with DFIX commands to stabilize geometry. Validate using R-factors (<5%) and check for residual electron density near substituents .

- Visualization : Use ORTEP for Windows to model anisotropic displacement ellipsoids and identify steric clashes between nitro and methyl groups .

Q. How should conflicting spectral data be analyzed during byproduct identification?

Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian DFT calculations). For example, unexpected peaks in ¹H NMR may indicate diastereomers or oxidation byproducts .

- LC-MS/MS : Use high-resolution MS to differentiate isomers. Fragment ions at m/z 170 (loss of NO₂) vs. m/z 154 (loss of Cl) can distinguish nitro vs. chloro-related impurities .

- Crystallography : Co-crystallize the byproduct and solve its structure to confirm regiochemistry .

Q. What strategies optimize regioselective nitration in similar aryl ketones?

Answer:

- Directing Groups : The methyl group at the 2-position directs nitration to the 5-position. Use HNO₃/H₂SO₄ at 0°C to minimize competing meta-nitration .

- Computational Guidance : Perform Fukui function analysis to predict electrophilic attack sites. Higher Fukui indices correlate with reactive positions .

- Kinetic Control : Short reaction times (1–2 hrs) favor para-nitration, while extended times lead to di-nitration byproducts. Monitor via HPLC .

Q. How does computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states. The chloro group’s leaving ability (Cl⁻) is enhanced by electron-withdrawing nitro substituents, lowering activation energy .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates. Compare with experimental yields under varying conditions .

- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects. A ρ value >1 indicates strong dependence on electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.